2-(5-Chloro-2-phenoxyphenyl)acetic acid

Catalog No.
S1536378
CAS No.
70958-20-2
M.F
C14H11ClO3
M. Wt
262.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Chloro-2-phenoxyphenyl)acetic acid

CAS Number

70958-20-2

Product Name

2-(5-Chloro-2-phenoxyphenyl)acetic acid

IUPAC Name

2-(5-chloro-2-phenoxyphenyl)acetic acid

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

InChI

InChI=1S/C14H11ClO3/c15-11-6-7-13(10(8-11)9-14(16)17)18-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17)

InChI Key

PKMKNEIUKHPJAX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)CC(=O)O

Application in Pharmacology

Scientific Field: Pharmacology

Application Summary: The pharmacological properties of derivatives of this compound are studied for their potential therapeutic effects, such as anti-inflammatory activity.

Methods of Application: Derivatives are tested in vitro and in vivo for their biological activity. Assays are conducted to determine their efficacy in reducing inflammation.

Results: Some derivatives have shown promising anti-inflammatory activity, with a percentage inhibition range that is comparable to standard drugs like diclofenac sodium .

Application in Chemical Education

Application Summary: This compound is used as a teaching tool in chemistry education to illustrate principles of organic chemistry and synthesis.

Results: Students gain a deeper understanding of organic synthesis techniques and the practical applications of organic compounds in various fields.

For the most current and detailed information, consulting the latest research articles and reviews in the respective fields is recommended .

2-(5-Chloro-2-phenoxyphenyl)acetic acid is a chemical compound with the molecular formula C14H11ClO3C_{14}H_{11}ClO_3 and a molecular weight of approximately 262.69 g/mol. It is also known by its CAS number 70958-20-2 and is characterized by the presence of a chloro group and a phenoxy group attached to a phenylacetic acid backbone. This compound exhibits significant versatility, making it valuable in various industrial applications, particularly in the pharmaceutical and agrochemical sectors

  • Chlorine: Chlorine can be irritating to the skin, eyes, and respiratory system. Organic compounds containing chlorine might also have environmental hazards [].
  • Carboxylic acid: The acetic acid group can cause irritation upon contact.

The chemical behavior of 2-(5-Chloro-2-phenoxyphenyl)acetic acid can be explored through various reactions typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: Reacting with alcohols can form esters, which are useful in modifying solubility and bioavailability.
  • Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of phenolic compounds.

These reactions are fundamental for synthesizing derivatives that may have enhanced biological or chemical properties

2-(5-Chloro-2-phenoxyphenyl)acetic acid exhibits notable biological activities, particularly as an anti-inflammatory agent. It serves as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and etodolac, which are widely used to treat pain and inflammation. Additionally, it has shown potential in modulating various biological pathways due to its ability to inhibit certain cytochrome P450 enzymes, which are critical in drug metabolism

The synthesis of 2-(5-Chloro-2-phenoxyphenyl)acetic acid typically involves several key steps:

  • Chlorination: Starting from phenol derivatives, chlorination introduces the chloro group at the desired position.
  • Formation of Phenoxy Group: The phenoxy moiety can be formed through etherification reactions involving phenols and appropriate electrophiles.
  • Acetic Acid Coupling: The final step involves coupling the chlorinated phenoxy compound with acetic acid or its derivatives under acidic or basic conditions to yield the target compound.

These methods can vary based on the specific reagents and conditions used, allowing for optimization depending on desired yields and purity

The applications of 2-(5-Chloro-2-phenoxyphenyl)acetic acid span several industries:

  • Pharmaceuticals: It is primarily used as an intermediate in synthesizing NSAIDs and other therapeutic agents targeting inflammation and pain relief.
  • Agrochemicals: As a herbicide, it effectively controls weeds in crops such as soybean and corn. It also functions as a plant growth regulator, promoting fruit development in various agricultural products

    Research indicates that 2-(5-Chloro-2-phenoxyphenyl)acetic acid interacts with various biological targets. Its inhibitory effects on cytochrome P450 enzymes (specifically CYP1A2, CYP2C19, and CYP2C9) suggest potential implications for drug-drug interactions when co-administered with other medications metabolized by these enzymes. Such interactions may influence the pharmacokinetics of concomitant drugs, necessitating careful consideration during therapeutic use .

Several compounds exhibit structural or functional similarities to 2-(5-Chloro-2-phenoxyphenyl)acetic acid. Here is a comparison highlighting their uniqueness:

Compound NameSimilarity ScoreKey Features
2-(2-(4-Chlorophenoxy)phenyl)acetic acid0.98Similar structure with different substituents
3-(3-Chloro-4-methoxyphenyl)propanoic acid0.82Contains a methoxy group instead of phenoxy
4-(4-Chlorophenoxy)butanoic acid0.78Longer carbon chain with similar functional groups
2-(3-Phenoxyphenyl)propanoic acid0.76Variation in phenoxy positioning

These compounds share structural features but differ significantly in their biological activities and applications, underscoring the unique role of 2-(5-Chloro-2-phenoxyphenyl)acetic acid in both pharmaceutical and agrochemical contexts .

XLogP3

3.5

Appearance

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GHS Hazard Statements

Aggregated GHS information provided by 17 companies from 2 notifications to the ECHA C&L Inventory.;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

2-(5-Chloro-2-phenoxyphenyl)acetic acid

Dates

Modify: 2023-08-15

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